The compound is sourced from various chemical databases, including PubChem and BenchChem, where it is cataloged with identifiers such as CAS number 853680-04-3. It falls under the category of heterocyclic compounds, specifically those containing a quinazoline ring system, which is known for its diverse biological activities .
The synthesis of 1-(Quinazolin-4-yl)piperidin-4-amine can be achieved through several methodologies, often involving the reaction of piperidine derivatives with quinazoline precursors. A common synthetic route includes:
The synthetic pathway can yield various derivatives by modifying substituents on the piperidine or quinazoline rings, allowing for structure-activity relationship studies .
The molecular structure of 1-(Quinazolin-4-yl)piperidin-4-amine features a quinazoline ring fused to a piperidine moiety. Key structural details include:
The compound's InChI key is XNNKGPVDSHYBLT-UHFFFAOYSA-N
, and its canonical SMILES representation is C1CN(CCN1)C2=NC3=CC=CC=C3C(=N2)N
. The spatial arrangement allows for potential interactions with biological targets, making it suitable for drug development.
1-(Quinazolin-4-yl)piperidin-4-amine participates in various chemical reactions typical of amines and heterocycles:
These reactions are essential for modifying the compound to enhance its biological activity and selectivity towards specific targets .
The mechanism of action of 1-(Quinazolin-4-yl)piperidin-4-amine primarily involves its interaction with protein kinases and other enzymes:
Studies have shown that modifications to the piperidine or quinazoline structure can significantly influence binding affinity and selectivity towards different kinase targets.
The physical properties of 1-(Quinazolin-4-yl)piperidin-4-amine include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to strong acids or bases, which could affect its reactivity .
1-(Quinazolin-4-yl)piperidin-4-amine has several scientific applications:
CAS No.: 5699-67-2
CAS No.: 71302-27-7
CAS No.: 499-94-5
CAS No.: 134029-48-4
CAS No.: